molecular formula C25H25N3O4 B3939062 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide

2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide

Cat. No.: B3939062
M. Wt: 431.5 g/mol
InChI Key: CTCUUWMRSZVDDQ-UHFFFAOYSA-N
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Description

2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as anti-inflammatory, antibacterial, and antioxidant properties .

Preparation Methods

The synthesis of 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Chemical Reactions Analysis

2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions such as high temperature or pressure.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. It can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit the activity of certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide include other benzamide derivatives such as:

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-benzimidazol-2-yl benzamide

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-3-21(25(31)26-18-12-9-13-19(16-18)32-2)27-24(30)20-14-7-8-15-22(20)28-23(29)17-10-5-4-6-11-17/h4-16,21H,3H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCUUWMRSZVDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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